molecular formula C12H15N3O4 B12711899 1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- CAS No. 80987-69-5

1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)-

Cat. No.: B12711899
CAS No.: 80987-69-5
M. Wt: 265.26 g/mol
InChI Key: YOKDWSCAAFBGRH-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which consists of an oxygen atom and two nitrogen atoms within a five-membered ring structure

Preparation Methods

The synthesis of 1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of hydrazides with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring . Another approach involves the use of amidoximes and amides under high-temperature conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, iodine, and various acid chlorides. The major products formed from these reactions are typically substituted oxadiazole derivatives with potential biological activities.

Scientific Research Applications

1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- has been widely studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- can be compared with other similar compounds such as:

The uniqueness of 1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

80987-69-5

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

N-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C12H15N3O4/c1-13-12-15-14-11(19-12)7-5-8(16-2)10(18-4)9(6-7)17-3/h5-6H,1-4H3,(H,13,15)

InChI Key

YOKDWSCAAFBGRH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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